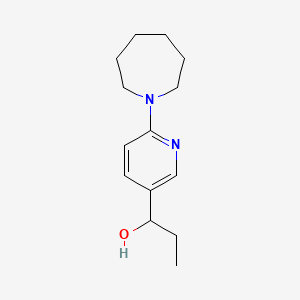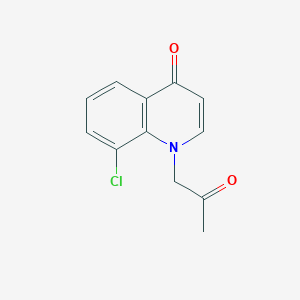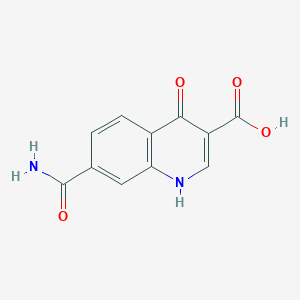
5-methoxy-3-methyl-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-méthoxy-3-méthyl-2-phényl-1H-indole est un dérivé de l'indole, un système hétérocyclique important présent dans de nombreux produits naturels et médicaments. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-méthoxy-3-méthyl-2-phényl-1H-indole peut être réalisée par plusieurs méthodes. Une approche courante implique la synthèse de l'indole de Fischer, où la phénylhydrazine réagit avec une cétone ou un aldéhyde en présence d'un catalyseur acide . Une autre méthode comprend l'utilisation d'acide méthanesulfonique sous reflux pour obtenir le dérivé indolique souhaité .
Méthodes de production industrielle
La production industrielle de dérivés de l'indole implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-méthoxy-3-méthyl-2-phényl-1H-indole subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature riche en électrons du cycle indolique.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrogène gazeux, catalyseur au palladium.
Substitution : Halogènes, chlorures de sulfonyle et autres électrophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers indoles substitués, qui peuvent être fonctionnalisés davantage pour des applications spécifiques .
4. Applications de la recherche scientifique
Le 5-méthoxy-3-méthyl-2-phényl-1H-indole a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur de certaines enzymes et certains récepteurs.
Médecine : Exploré pour ses propriétés anticancéreuses, antivirales et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 5-méthoxy-3-méthyl-2-phényl-1H-indole implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut inhiber l'activité de certaines enzymes, telles que la myeloperoxydase, en se liant à leurs sites actifs. Cette inhibition peut entraîner une réduction de la production d'espèces réactives de l'oxygène, exerçant ainsi des effets anti-inflammatoires .
Applications De Recherche Scientifique
5-Methoxy-3-methyl-2-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-methoxy-3-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, such as myeloperoxidase, by binding to their active sites. This inhibition can lead to a reduction in the production of reactive oxygen species, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Méthoxy-2-méthylindole
- 3-Méthyl-2-phénylindole
- 5-Méthoxyindole
Unicité
Le 5-méthoxy-3-méthyl-2-phényl-1H-indole se démarque par sa disposition de substitution spécifique, qui lui confère des propriétés chimiques et biologiques uniques. Ses groupes méthoxy et méthyle améliorent sa stabilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Numéro CAS |
64648-65-3 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
5-methoxy-3-methyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-11-14-10-13(18-2)8-9-15(14)17-16(11)12-6-4-3-5-7-12/h3-10,17H,1-2H3 |
Clé InChI |
YZPJEXBGWCXBPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)

![7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)

![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)





![6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11873634.png)
